N-Cyclopropyl-N-(4-fluoro-2-(trifluoromethyl)benzyl)piperidin-4-amine N-Cyclopropyl-N-(4-fluoro-2-(trifluoromethyl)benzyl)piperidin-4-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC13720639
InChI: InChI=1S/C16H20F4N2/c17-12-2-1-11(15(9-12)16(18,19)20)10-22(13-3-4-13)14-5-7-21-8-6-14/h1-2,9,13-14,21H,3-8,10H2
SMILES: C1CC1N(CC2=C(C=C(C=C2)F)C(F)(F)F)C3CCNCC3
Molecular Formula: C16H20F4N2
Molecular Weight: 316.34 g/mol

N-Cyclopropyl-N-(4-fluoro-2-(trifluoromethyl)benzyl)piperidin-4-amine

CAS No.:

Cat. No.: VC13720639

Molecular Formula: C16H20F4N2

Molecular Weight: 316.34 g/mol

* For research use only. Not for human or veterinary use.

N-Cyclopropyl-N-(4-fluoro-2-(trifluoromethyl)benzyl)piperidin-4-amine -

Specification

Molecular Formula C16H20F4N2
Molecular Weight 316.34 g/mol
IUPAC Name N-cyclopropyl-N-[[4-fluoro-2-(trifluoromethyl)phenyl]methyl]piperidin-4-amine
Standard InChI InChI=1S/C16H20F4N2/c17-12-2-1-11(15(9-12)16(18,19)20)10-22(13-3-4-13)14-5-7-21-8-6-14/h1-2,9,13-14,21H,3-8,10H2
Standard InChI Key IJQWFDJYLKHHQX-UHFFFAOYSA-N
SMILES C1CC1N(CC2=C(C=C(C=C2)F)C(F)(F)F)C3CCNCC3
Canonical SMILES C1CC1N(CC2=C(C=C(C=C2)F)C(F)(F)F)C3CCNCC3

Introduction

Chemical Structure and Physicochemical Properties

The compound’s structure combines a piperidin-4-amine core with two distinct substituents: a cyclopropyl group and a 4-fluoro-2-(trifluoromethyl)benzyl group. The trifluoromethyl (-CF₃) and fluorine atoms introduce strong electron-withdrawing effects, influencing the molecule’s polarity, metabolic stability, and binding interactions with biological targets . Key physicochemical properties inferred from analogs include:

PropertyValue/RangeRationale
Molecular Weight~344.3 g/molCalculated from C₁₇H₂₁F₄N₂
LogP (Octanol-Water)~3.2Estimated via fragment-based methods (CF₃ group contributes +1.1)
Aqueous SolubilityLow (≤10 µM)Common for lipophilic fluorinated amines
pKa (Basic Amine)~9.5Typical for secondary amines in piperidine scaffolds

The cyclopropyl group enhances conformational rigidity, potentially improving target selectivity, while the benzyl moiety’s fluorination likely reduces oxidative metabolism in vivo .

Synthetic Routes and Optimization

Core Piperidin-4-Amine Synthesis

The piperidin-4-amine scaffold is typically synthesized via reductive amination of ketopiperidines or nucleophilic substitution of 4-chloropiperidine intermediates . For example, 2,4-dichloropyrimidine derivatives have been used as starting materials in analogous syntheses, with subsequent Suzuki couplings or Buchwald-Hartwig aminations introducing aryl/heteroaryl groups .

Purification and Characterization

Final compounds are purified via silica gel chromatography (hexanes/EtOAc gradients) and characterized by LC-MS and ¹H NMR . A representative ¹H NMR spectrum for an analog includes:

  • δ 8.67–8.79 (m, 1H, aromatic),

  • δ 3.81–3.94 (m, 2H, piperidine CH₂),

  • δ 2.80 (t, 1H, cyclopropyl CH) .

TargetPredicted ActivityStructural Basis
Monoamine Oxidase (MAO)Inhibition (Ki ~50 nM)Fluorobenzyl mimics MAO substrates
σ-1 ReceptorAgonism (EC₅₀ ~1 µM)Rigid piperidine-cyclopropyl conformation

Applications in Drug Discovery

This compound’s structure aligns with candidates investigated for:

  • Oncology: Fluorinated amines in clinical trials for kinase-driven cancers (e.g., motolimod for ovarian cancer) .

  • Neurodegeneration: MAO-B inhibitors for Parkinson’s disease .

  • Antibacterials: Synergy with β-lactams against Gram-positive pathogens .

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